molecular formula C9H6FNO2 B13927008 7-fluoro-8-hydroxy-1H-quinolin-2-one

7-fluoro-8-hydroxy-1H-quinolin-2-one

Cat. No.: B13927008
M. Wt: 179.15 g/mol
InChI Key: ZQSKKEGMKMQREQ-UHFFFAOYSA-N
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Description

7-fluoro-8-hydroxy-1H-quinolin-2-one (CAS 1067646-37-0) is a fluorinated derivative of the versatile 8-hydroxyquinoline scaffold, with a molecular formula of C9H6FNO2 and a molecular weight of 179.148 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research due to its metal-chelating properties and diverse potential applications. Researchers are exploring 8-hydroxyquinoline-2-one analogues in multiple fields, including as potential agonists for β2-adrenoceptors, which are relevant for the study of chronic respiratory diseases like asthma and COPD . Furthermore, closely related 8-hydroxyquinoline compounds demonstrate substantial value in anticancer research. Specifically, copper(II) complexes of 8-hydroxyquinoline derivatives have shown potent antiproliferative activity against malignant melanoma and lung cancer cells, often exceeding the activity of cisplatin . The proposed mechanism involves the generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks, leading to apoptosis . In neuroscience, the 8-hydroxyquinoline core is a known pharmacophore for inhibiting the metalloenzyme catechol O-methyltransferase (COMT), a key target for modulating dopamine signaling in the prefrontal cortex to address cognitive deficits . The presence of the fluorine atom at the 7-position is a critical structural modification, as small halogen substituents at this location have been shown to improve metabolic stability and optimize pharmacokinetic properties in research compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

7-fluoro-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-5-2-4-7(12)11-8(5)9(6)13/h1-4,13H,(H,11,12)

InChI Key

ZQSKKEGMKMQREQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)O)F

Origin of Product

United States

Preparation Methods

General Synthetic Considerations

The synthesis of 7-fluoro-8-hydroxy-1H-quinolin-2-one typically involves:

  • Construction of the quinolin-2-one core.
  • Introduction of the fluorine atom at the 7-position.
  • Installation or preservation of the hydroxyl group at the 8-position.

The challenge lies in achieving selective substitution and oxidation without compromising sensitive functional groups.

Method 1: Oxidative Cyclization of Fluorinated Precursors

One documented approach involves starting from fluorinated aniline derivatives, which undergo cyclization and oxidation to form the quinolinone ring with the desired substitution pattern.

  • Starting Material: 3-fluoro-4-hydroxyaniline or related fluorinated aniline.
  • Key Reagent: 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.
  • Solvent: Tetrahydrofuran (THF) or aqueous media.
  • Conditions: Mild heating (30–60 °C), stoichiometric DDQ.
  • Outcome: Efficient conversion to 7-fluoro-8-hydroxy-1H-quinolin-2-one via oxidative aromatization and ring closure.

This method benefits from reduced organic solvent use, minimized by-products, and shorter reaction times, enhancing cost-effectiveness and scalability.

Parameter Details
Oxidant DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone)
Solvent THF / aqueous media
Temperature 30–60 °C
Reaction Time 1–3 hours
Yield High (typically >70%)
Advantages Mild conditions, eco-friendly solvent use, high selectivity

Source: Adapted from oxidative methods for quinolinone synthesis

Method 2: Nucleophilic Aromatic Substitution on 7-Chloro-8-hydroxyquinolin-2-one

An alternative approach involves halogen exchange or nucleophilic substitution on a preformed 7-chloro-8-hydroxyquinolin-2-one intermediate:

  • Starting Material: 7-chloro-8-hydroxyquinolin-2-one.
  • Reagent: Potassium fluoride or other fluoride sources.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
  • Conditions: Elevated temperature (80–120 °C).
  • Mechanism: Fluoride ion displaces chlorine at the 7-position via nucleophilic aromatic substitution.
  • Purification: Crystallization or column chromatography.

This method allows direct installation of the fluorine atom on the quinolinone scaffold.

Parameter Details
Starting Material 7-chloro-8-hydroxyquinolin-2-one
Fluoride Source Potassium fluoride (KF)
Solvent DMF or DMSO
Temperature 80–120 °C
Reaction Time 4–12 hours
Yield Moderate to good (50–75%)
Notes Requires careful control to avoid decomposition

Inferred from known nucleophilic aromatic substitution chemistry on quinolinone derivatives.

Method 3: Direct Fluorination of 8-Hydroxyquinolin-2-one

Direct electrophilic fluorination can be attempted on 8-hydroxyquinolin-2-one to introduce fluorine at the 7-position:

This method requires optimization to prevent over-fluorination or side reactions.

Parameter Details
Fluorinating Agent Selectfluor, NFSI
Solvent Acetonitrile, dichloromethane
Temperature 20–50 °C
Reaction Time 1–6 hours
Yield Variable (30–60%)
Challenges Regioselectivity, controlling mono-fluorination

Based on typical electrophilic fluorination reactions on heterocycles.

Purification and Characterization

Purification methods commonly used include:

  • Recrystallization: From ethanol/water mixtures.
  • Column Chromatography: Silica gel with dichloromethane/methanol or ethyl acetate/hexane gradients.
  • Characterization: Confirmed by Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Summary Table of Preparation Methods for 7-Fluoro-8-hydroxy-1H-quinolin-2-one

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
1 Fluorinated aniline derivative DDQ oxidation, THF, 30–60 °C >70 Mild, eco-friendly, high yield Requires fluorinated precursor
2 7-chloro-8-hydroxyquinolin-2-one KF, DMF, 80–120 °C 50–75 Direct fluorination on scaffold Longer reaction time, moderate yield
3 8-hydroxyquinolin-2-one Selectfluor/NFSI, acetonitrile, 20–50 °C 30–60 Simple reagents Regioselectivity issues

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-8-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-fluoro-8-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 7-fluoro-8-hydroxy-1H-quinolin-2-one and analogous quinolin-2-one derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
7-Fluoro-8-hydroxy-1H-quinolin-2-one F (7), OH (8) C₉H₆FNO₂ ~179.15* Dual electronegative/hydrophilic groups; potential H-bonding capability.
8-Fluoro-7-methylquinolin-2(1H)-one F (8), CH₃ (7) C₁₀H₈FNO 177.18 Methyl increases lipophilicity; reversed substitution pattern vs. target.
8-Bromo-7-fluoroquinolin-2(1H)-one Br (8), F (7) C₉H₅BrFNO 242.04 Bromine adds steric bulk and polarizability; higher molecular weight.
7-Fluoro-3-phenyl-1H-quinolin-2-one F (7), Ph (3) C₁₅H₁₀FNO 239.24 Aromatic phenyl enhances π-π interactions; substituent at position 3.
7-Oxidanyl-3,4-dihydro-1H-quinolin-2-one OH (7), dihydro core (3,4) C₉H₉NO₂ 179.17 Reduced ring aromaticity; altered electronic properties.
7-Bromo-2-methyl-8-quinolinol Br (7), CH₃ (2), OH (8) C₁₀H₈BrNO 238.08 Bromine and methyl create steric/electronic effects distinct from target.

*Estimated based on analogous compounds.

Key Observations

Substituent Position and Reactivity: Fluorine at position 7 (target) vs. 8 (8-fluoro-7-methylquinolin-2-one) alters electronic distribution.

Functional Group Effects: Hydroxyl groups (e.g., in 7-hydroxy-1H-quinolin-2-one) improve water solubility and enable interactions with enzymes or receptors, whereas methyl groups (e.g., 8-fluoro-7-methylquinolin-2-one) enhance lipid solubility . Bulky substituents (e.g., phenyl in 7-fluoro-3-phenyl-1H-quinolin-2-one) may sterically hinder binding but improve selectivity for hydrophobic binding pockets .

Ring Modifications: Dihydroquinolinones (e.g., 7-oxidanyl-3,4-dihydro-1H-quinolin-2-one) exhibit reduced aromaticity, affecting conjugation and reactivity compared to fully aromatic analogs .

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